molecular formula C16H18N4O4S B2955198 5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-76-2

5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2955198
CAS No.: 868220-76-2
M. Wt: 362.4
InChI Key: JRAVLTMEUUWOEH-UHFFFAOYSA-N
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Description

The compound “5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups including a furan ring, a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a thiazolo[3,2-b][1,2,4]triazol-6-ol group, and a methyl group .

Scientific Research Applications

Antimicrobial Activities

Research has been conducted on the design, synthesis, and antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide. Some compounds displayed activity against tested microorganisms, highlighting the potential antimicrobial applications of these synthesized compounds (Başoğlu et al., 2013).

Synthesis and Characterization of Novel Compounds

The synthesis and photophysical evaluation of modified nucleoside analogues with a furan moiety attached, such as 5-(fur-2-yl)-2'-deoxyuridine, have been reported. These furan-containing derivatives are promising candidates for responsive fluorescent probes in nucleic acids, indicating their potential applications in biochemistry and molecular biology (Greco & Tor, 2007).

Electrochemical and Electrochromic Properties

Thiazolo[5,4-d]thiazole-containing donor–acceptor type alternating copolymers have been synthesized and their electrochemical and electrochromic properties explored. These properties make them significant candidates for electrochromic applications, showcasing the material science and engineering applications of such compounds (Akpinar et al., 2013).

Inhibition of Biological Targets

Compounds derived from similar molecular frameworks have been evaluated for their antiviral and antitumor activities. For instance, triazolothiadiazole and triazolothiadiazine derivatives have been synthesized and assessed for their inhibitory action against kinesin Eg5 and HIV, involving QSAR and modeling studies. This indicates the potential pharmacological and therapeutic applications of these compounds (Khan et al., 2014).

Anticancer and Antidiabetic Applications

Spirothiazolidines analogs have been developed and tested for their anticancer and antidiabetic properties. Some compounds showed significant activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as alpha-amylase and alpha-glucosidase inhibitory activities. This research suggests the potential of these compounds in developing treatments for cancer and diabetes (Flefel et al., 2019).

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-7-22-11)19-5-3-16(4-6-19)23-8-9-24-16/h1-2,7,10,12,21H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAVLTMEUUWOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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